Rhodium(III)bromidetrihydrate
Description
Significance of Rhodium(III) in Modern Chemistry
Rhodium, a rare and precious transition metal, holds a position of considerable importance in modern chemistry, primarily due to its exceptional catalytic properties. numberanalytics.com The Rhodium(III) oxidation state (Rh³⁺) is particularly stable and plays a central role in a wide array of chemical transformations. wikipedia.org Its electron-deficient nature, with a d⁶ electronic configuration, makes Rh(III) complexes effective catalysts for various organic reactions. sioc-journal.cn These reactions include hydrogenation, hydroformylation, and the carbonylation of methanol (B129727) to acetic acid, a process of significant industrial relevance. wikipedia.orgacs.org The versatility of rhodium catalysts is so pronounced that they have often replaced less efficient cobalt-based systems in industrial applications. wikipedia.org
The significance of Rh(III) also extends to its coordination chemistry. Rhodium(III) forms stable octahedral complexes with a diverse range of ligands, which is a characteristic feature of its chemistry. wikipedia.orgmdpi.com This ability to form stable complexes is fundamental to its role in homogeneous catalysis, where the catalyst and reactants are in the same phase. acs.orgwikipedia.org
Overview of Rhodium(III) Halide Hydrates as Key Precursors in Research
Rhodium(III) halide hydrates, with the general formula RhX₃(H₂O)n (where X = Cl, Br), are among the most common and vital starting materials in rhodium chemistry. wikipedia.orgmdpi.com The hydrated forms, particularly the trihydrates, are generally soluble in water and alcohols, making them convenient precursors for the synthesis of a vast number of rhodium complexes. wikipedia.orgwikipedia.org
Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O) is a widely used precursor for the synthesis of various rhodium catalysts and complexes. wikipedia.orgmdpi.comsigmaaldrich.com Similarly, Rhodium(III) bromide hydrate serves as a highly water-soluble crystalline source of rhodium for applications compatible with bromide ions and acidic conditions. funcmater.comamericanelements.com These halide hydrates are instrumental in preparing organometallic rhodium compounds and other coordination complexes by reacting them with various ligands such as phosphines, amines, and cyclopentadienyl (B1206354) derivatives. wikipedia.orgmdpi.com
The reactivity of these halide hydrates allows for the systematic modification of the coordination sphere of the rhodium center, enabling the fine-tuning of the catalytic and physical properties of the resulting complexes. This versatility makes them indispensable tools for researchers exploring new catalytic systems and materials.
Scope of Academic Research on Rhodium(III)bromidetrihydrate and Related Complexes
Academic research on Rhodium(III) bromide trihydrate (RhBr₃·3H₂O) and its derivatives is multifaceted, encompassing synthetic chemistry, catalysis, and materials science. This compound is a brown solid that is soluble in water and lower alcohols. wikipedia.org
A significant area of investigation involves its use as a precursor for the synthesis of novel rhodium(III) complexes. For instance, it is used to prepare coordination complexes like trans-dibromotetrakis(pyridine)rhodium(III) bromide hexahydrate. funcmater.comchemicalbook.com Research has also explored its reactions with phosphine (B1218219) ligands, leading to the formation of various rhodium(III) phosphine complexes with distinct structural and reactive properties. researchgate.net
In the realm of materials science, Rhodium(III) bromide hydrate is utilized in the preparation of rhodium nanoparticles. funcmater.comchemicalbook.com These nanoparticles are of great interest due to their potential applications in catalysis and electronics. For example, Rhodium(III) bromide hydrate has been used in the aqueous synthesis of concave rhodium nanotetrahedra, which exhibit enhanced catalytic activity. osti.gov
Furthermore, spectroscopic studies, such as 103Rh NMR, have been conducted on aqueous solutions of rhodium(III) bromide to understand the speciation of aquabromorhodium(III) complexes. rsc.org These fundamental studies provide crucial insights into the behavior of these complexes in solution, which is essential for designing and optimizing catalytic processes. The study of Rh(III) bromide complex ion adsorption on activated carbon has also been a subject of research, with potential applications in rhodium recovery and recycling. researchgate.netmdpi.com
Structure
2D Structure
Properties
Molecular Formula |
Br3H6O3Rh |
|---|---|
Molecular Weight |
396.66 g/mol |
IUPAC Name |
rhodium(3+);tribromide;trihydrate |
InChI |
InChI=1S/3BrH.3H2O.Rh/h3*1H;3*1H2;/q;;;;;;+3/p-3 |
InChI Key |
OYHSYYHGXYZRSG-UHFFFAOYSA-K |
Canonical SMILES |
O.O.O.[Br-].[Br-].[Br-].[Rh+3] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Rhodium Iii Bromidetrihydrate
Established Synthetic Routes to Rhodium(III)bromidetrihydrate
Rhodium(III) bromide trihydrate, a key starting material in rhodium chemistry, is a brown solid soluble in water and lower alcohols. wikipedia.org Its synthesis is commonly achieved through several established methods. When rhodium(III) bromide is dissolved in water, it forms hydrated rhodium bromide complexes, specifically [RhBrx(H2O)6−x]3−x. osti.gov
One prevalent synthetic route involves the reaction of rhodium metal with a mixture of hydrochloric acid and bromine. wikipedia.org Another method starts with rhodium(III) chloride hydrate (B1144303), which is treated with hydrobromic acid. This process facilitates the exchange of chloride ligands for bromide ligands. The reaction of rhodium metal with bromine or the thermal decomposition of rhodium-containing precursors can also yield rhodium(III) bromide. cymitquimica.com
A detailed procedure for preparing Rh(III) bromide complex ions begins with dissolving metallic rhodium in concentrated sulfuric acid and water under heat. nih.gov The resulting solution is diluted, and rhodium(III) carbonate is precipitated. nih.gov This carbonate is then reacted with hydrobromic acid to form a transparent solution of Rh(III) bromide complex ions. nih.gov
Utilization of this compound as a Precursor in Coordination Chemistry
Rhodium(III) bromide trihydrate is a versatile precursor for synthesizing a wide range of rhodium coordination complexes. wikipedia.orgcymitquimica.com Its applications include the preparation of coordination complexes and rhodium nanoparticles. funcmater.comthermofisher.comchemicalbook.comfishersci.ptthermofisher.com
The reaction of rhodium(III) bromide trihydrate with phosphine (B1218219) ligands is fundamental in creating various rhodium complexes. For instance, reacting rhodium(III) bromide dihydrate with three to four equivalents of diphenylphosphine (B32561) produces a mixture of colorless trans-[Rh(H)(Br){PH(C6H5)2}4]Br and orange trans-[RhBr2{PH(C6H5)2}4]⁺trans-[RhBr4{PH(C6H5)2}2]⁻. researchgate.net A suspension of the latter in deuterated acetone (B3395972) can lead to the formation of red crystals of mer-[RhBr3{PH(C6H5)2}3]. researchgate.net
Furthermore, the interaction of rhodium(III) chloride hydrate with an excess of triphenylphosphine (B44618) in ethanol (B145695) is a known method to prepare tris(triphenylphosphine)chlororhodium(I), with the bromide and iodide analogues also being described. researchgate.netacs.org The synthesis of trichlorotris(4-biphenylyl-1-naphthylphenyl phosphine)rhodium(III), a new octahedral complex, has been achieved by treating the phosphine ligand with rhodium trichloride (B1173362) trihydrate. tandfonline.com
| Reactant (Phosphine Ligand) | Product(s) |
| Diphenylphosphine | trans-[Rh(H)(Br){PH(C6H5)2}4]Br and trans-[RhBr2{PH(C6H5)2}4]⁺trans-[RhBr4{PH(C6H5)2}2]⁻ |
| Diphenylphosphine (from intermediate) | mer-[RhBr3{PH(C6H5)2}3] |
| Triphenylphosphine | Tris(triphenylphosphine)halorhodium(I) |
| 4-biphenylyl-1-naphthylphenyl phosphine | Trichlorotris(4-biphenylyl-1-naphthylphenyl phosphine)rhodium(III) |
Rhodium(III) bromide trihydrate serves as a precursor for various complexes with nitrogen-containing ligands. It is used to prepare the coordination complex trans-dibromotetrakis(pyridine)rhodium(III) bromide hexahydrate. funcmater.comthermofisher.comchemicalbook.comfishersci.ptthermofisher.com The synthesis of complexes with the general formula trans-[RhL4X2]Y, where L can be a substituted pyridine (B92270), isoquinoline, pyrimidine, pyrazole, or thiazole, and X is a halide, has been described. rsc.org
For example, rhodium(III) chloride hydrate reacts with 4,4'-dimethyl-2,2'-bipyridine (B75555) and isonicotinamide (B137802) to form new coordination compounds. scirp.org Specifically, two new rhodium(III) ion coordination compounds have been synthesized with proposed formulas of C1-[RhCl2(4,4'-Met-2,2'-bipy)2]Cl∙5/2H2O and C2-[Rh(4,4'-Met-2,2'-bipy)2(Iso)2]Cl3∙1/2H2O. scirp.org
| Reactant (Nitrogen Ligand) | Product Formula |
| Pyridine | trans-dibromotetrakis(pyridine)rhodium(III) bromide hexahydrate |
| 4,4'-dimethyl-2,2'-bipyridine | [RhCl2(4,4'-Met-2,2'-bipy)2]Cl∙5/2H2O |
| 4,4'-dimethyl-2,2'-bipyridine and Isonicotinamide | [Rh(4,4'-Met-2,2'-bipy)2(Iso)2]Cl3∙1/2H2O |
Rhodium(III) bromide is a starting material for the synthesis of other rhodium halides. wikipedia.org It can react with aqueous potassium iodide to form rhodium(III) iodide. wikipedia.org This demonstrates its utility in halide exchange reactions to generate a variety of rhodium(III) halide complexes.
Advanced Synthetic Strategies for Complex Rhodium(III) Architectures
The strategic use of ligands allows for the creation of diverse and complex rhodium(III) structures. For instance, a novel approach for the C–H functionalization of 2,2′-bipyridine derivatives with alkynes has been developed using rhodium(III) catalysis. rsc.org This method is influenced by a significant substituent effect at the 6-position of the bipyridine, which facilitates subsequent cyclometalation and functionalization. rsc.org
Furthermore, rhodium(III)-catalyzed direct selective C(5)-H oxidative annulations of 2-substituted imidazoles and alkynes have been achieved through double C-H activation. nih.gov Chiral-at-rhodium(III) complexes have been employed for asymmetric [3 + 2] cycloaddition reactions between N,N′-cyclic azomethine imines and α,β-unsaturated 2-acyl imidazoles. acs.org Additionally, iminophosphanes have been used as ligands to create both P-monodentate and 1,3-P,N-bidentate rhodium(III) complexes. acs.org The synthesis of rhodium(III) complexes with a quinquedentate polyaminopolycarboxylate ligand, ethylenediamine-N,N,N'-triacetate (ed3a), has also been reported, resulting in octahedral complexes. rsc.orgrsc.org
| Ligand Type | Synthetic Application |
| 2,2′-bipyridine derivatives | C–H functionalization with alkynes |
| 2-substituted imidazoles | C(5)-H oxidative annulations with alkynes |
| Chiral N,N′-cyclic azomethine imines | Asymmetric [3 + 2] cycloaddition reactions |
| Iminophosphanes | Formation of P-monodentate and 1,3-P,N-bidentate complexes |
| Ethylenediamine-N,N,N'-triacetate (ed3a) | Synthesis of octahedral Rh(III) complexes |
Asymmetric Synthesis Approaches Involving this compound Derivatives
Rhodium(III) bromide trihydrate, while an achiral inorganic salt, is a significant precursor in the field of asymmetric catalysis. Its utility lies in its conversion to chiral Rhodium(III) complexes, which are potent catalysts for a variety of enantioselective transformations. These derivatives are typically formed in situ or as well-defined complexes by introducing chiral ligands that create a stereochemically defined environment around the rhodium metal center. The resulting catalysts have been instrumental in developing novel synthetic routes to high-value chiral molecules.
A predominant strategy in this area involves the use of chiral cyclopentadienyl (B1206354) (Cp) ligands. nih.govresearchgate.netsnnu.edu.cn These ligands, when coordinated to a Rh(III) center derived from a precursor like Rhodium(III) chloride trihydrate (a closely related analogue to the bromide form), generate powerful catalysts for asymmetric C-H activation and functionalization reactions. researchgate.netsnnu.edu.cnnih.gov This approach allows for the direct and efficient construction of chiral organic molecules from relatively simple starting materials. researchgate.net
Research has demonstrated the successful application of these chiral Rh(III) catalysts in several key reaction types:
Asymmetric C-H Activation/Annulation: Chiral CpRh(III) catalysts have been developed for the enantioselective synthesis of complex heterocyclic scaffolds. For instance, the reaction of N-methoxybenzamides with quinones can produce chiral tricyclic hydrophenanthridinones with high efficiency and stereoselectivity. researchgate.net Similarly, the asymmetric addition of an inert arene C-H bond to aldehydes, followed by lactonization, yields enantioenriched 3-substituted phthalides. nih.govresearchgate.net
Asymmetric Hydroarylation: The intramolecular hydroarylation of aryl hydroxamates bearing 1,1-disubstituted alkenes has been achieved using Rh(III) catalysts equipped with chiral Cp ligands that feature an atropchiral biaryl backbone. nih.gov This method provides access to dihydrofurans with methyl-substituted quaternary stereocenters under mild conditions. nih.gov
Asymmetric Annulation with 1,3-Enynes: Chiral Rh(III) cyclopentadienyl-catalyzed enantioselective [4+1] and [5+1] annulations between arenes and 1,3-enynes have been reported. bohrium.com These reactions proceed through a cascade involving C-H activation, alkenyl-to-allyl rearrangement, and nucleophilic cyclization to form products like lactams and isochromenes. bohrium.com
The effectiveness of these catalytic systems is highlighted by the high yields and enantiomeric excesses (ee) reported in the literature.
Table 1: Performance of Chiral Cp-Rhodium(III) Catalysts in Asymmetric Synthesis
| Reaction Type | Substrates | Catalyst System | Yield | Enantiomeric Excess (ee) | Ref |
|---|---|---|---|---|---|
| Asymmetric C-H Activation | N-methoxybenzamides + Quinones | Chiral CpRh(III) | ≤88% | ≤94% | researchgate.net |
| Asymmetric C-H Addition | Benzamide + Aldehyde | Chiral Rh(III) | up to 87% | up to 99% | nih.govresearchgate.net |
| Intramolecular Hydroarylation | Aryl hydroxamates | Chiral CpRh(III) with biaryl backbone | - | - | nih.gov |
| [4+1] Annulation | Arenes + 1,3-Enynes | Chiral CpRh(III) | - | - | bohrium.com |
Another sophisticated approach involves the creation of "chiral-at-metal" catalysts. researchgate.netnih.gov In these complexes, the chirality originates exclusively from the stereogenic arrangement of achiral ligands around the rhodium(III) center, forming a stable propeller-like geometry. nih.gov The synthesis of these enantiopure catalysts often starts with achiral rhodium precursors, such as Rhodium(III) chloride hydrate, and employs a chiral auxiliary to direct the diastereoselective formation of one of the metal-centered enantiomers (Λ or Δ). nih.gov These bis-cyclometalated rhodium(III) complexes have proven to be excellent chiral Lewis acids and have been applied in asymmetric photochemistry, including enantioselective [2+2] photocycloadditions. nih.gov
Table 2: Application of Chiral-at-Metal Rhodium(III) Catalysts
| Catalyst Type | Reaction | Key Feature | Ref |
|---|---|---|---|
| Bis-cyclometalated Rh(III) Complex | Asymmetric Photochemistry ([2+2] photocycloadditions) | Chirality originates from the stereogenic metal center. | nih.gov |
| Chiral bis-cyclometalated Rh(III) Complex | Enantioselective Conjugate Radical Addition | Enables stereocontrolled chemistry of photo-generated radicals. | researchgate.net |
Mechanistic investigations, often supported by computational studies, have provided insight into these transformations. For the annulation of arenes and 1,3-enynes, density functional theory (DFT) studies suggest a pathway that, following C-H activation and alkyne insertion, involves a δ-hydrogen elimination to form a Rh(III) enallene hydride intermediate, which ultimately leads to various rhodium(III) allyl intermediates. bohrium.com The stereochemistry is determined in a subsequent SN2'-type nucleophilic attack. bohrium.com In the case of C-H addition to aldehydes, the proposed mechanism involves a sequence of C(sp²)–H activation of a benzamide, addition to the aldehyde, and a final lactonization step. nih.gov
Coordination Chemistry of Rhodium Iii Complexes Derived from Halide Precursors
Ligand Design and Their Influence on Rhodium(III) Coordination Environments
The nature of the ligands coordinated to the rhodium(III) center profoundly influences the geometry, stability, and reactivity of the resulting complexes. Strategic ligand design allows for the fine-tuning of these properties for specific applications.
Cyclometalation, the intramolecular activation of a C-H bond to form a metallacycle, is a powerful strategy for creating highly stable rhodium(III) complexes. rsc.org Rhodium(III) bromide can be a starting material for synthesizing such complexes. wikipedia.orgrsc.org For instance, the reaction of RhCl3 with certain pyrimidine-based ligands leads to sp2 C-H bond activation and the formation of N^N^C-tridentate cyclometalated complexes. rsc.org These complexes often exhibit a pseudo-octahedral geometry. researchgate.net The synthesis of cyclometalated rhodium(III) complexes can also be achieved through the activation of sp2(C)–S bonds in thioether-containing ligands. researchgate.net
The resulting cyclometalated complexes often display unique photophysical properties, such as luminescence, making them of interest for applications in light-emitting devices. researchgate.netacs.org For example, a fluorescent Rh(III) cyclometalated complex, [Rh(PPh3)2(L)Cl], was synthesized via sp²(C)–S bond activation of a thioether-containing azo-phenol ligand. researchgate.net The stability and reactivity of these complexes can be modulated by altering the ancillary ligands. nih.gov For example, in [CpXRh(C^N)Z]0/+ complexes, where Z can be a halide, the nature of the CpX and Z ligands controls the rate of hydrolysis and reactivity towards biomolecules. nih.gov
Table 1: Examples of Cyclometalated Rhodium(III) Complexes
The incorporation of chiral ligands into the coordination sphere of rhodium(III) is of paramount importance for asymmetric catalysis. Rhodium(III) complexes bearing chiral diphosphine ligands have been developed as efficient catalysts for asymmetric hydrogenation reactions. nih.govresearchgate.netresearchgate.net These complexes can be synthesized from rhodium(I) precursors in the presence of the chiral ligand and an acid, leading to chloride-bridged dinuclear rhodium(III) complexes. nih.govresearchgate.net
These chiral rhodium(III) catalysts have demonstrated high enantioselectivity in the hydrogenation of various substrates, including simple olefins without directing groups, allylic alcohols, and alkenylboranes. nih.govresearchgate.net The superiority of these dinuclear rhodium(III) complexes over traditional rhodium(I) systems has been noted in certain applications. nih.gov The design of these chiral ligands, such as those of the Josiphos family, is crucial for achieving high levels of stereocontrol. researchgate.net The synthesis of planar chiral rhodium cyclopentadienyl (B1206354) complexes represents another strategy to create highly selective catalysts for asymmetric C-H functionalization. nih.gov
Structural Elucidation of Rhodium(III)-Ligand Interactions
A variety of spectroscopic and crystallographic techniques are employed to characterize the structure of rhodium(III) complexes derived from rhodium(III) bromide. Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles. researchgate.netnih.govresearchgate.netrsc.org For instance, the X-ray structure of a trimesitylrhodium(III) complex revealed a distorted fac-octahedral geometry with a potential 'agostic' interaction between the rhodium center and an ortho-methyl group. rsc.org Similarly, the structures of various cyclometalated rhodium(III) complexes have been confirmed by X-ray crystallography, often revealing the expected "piano-stool" configuration for half-sandwich complexes. researchgate.netnih.gov
NMR spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, provides valuable information about the structure and dynamics of these complexes in solution. nih.govwhiterose.ac.ukacs.org For example, variable-temperature NMR studies can reveal fluxional processes, such as the pseudorotation of ligands. acs.org Infrared (IR) spectroscopy is useful for identifying characteristic vibrational modes, such as the C-H stretching frequencies in agostic interactions or the stretching frequencies of carbonyl ligands. nih.gov
Table 2: Spectroscopic Data for Characterization of Rhodium(III) Complexes
Stability and Reactivity of Rhodium(III) Coordination Compounds
The stability of rhodium(III) coordination compounds is influenced by the nature of the coordinated ligands. For instance, rhodium(III) trans-diiodido complexes have been shown to be stable in aqueous solution over extended periods, with no ligand exchange observed. whiterose.ac.uk In contrast, analogous chlorido complexes may exhibit different stability profiles. nih.gov The reactivity of these complexes is also highly dependent on the ligand sphere. For example, the reactivity of pincer-type rhodium(III) complexes towards biomolecules like L-methionine, guanosine-5'-monophosphate (B10773721) (5'-GMP), L-histidine, and glutathione (B108866) has been investigated, revealing a specific order of reactivity. scispace.com
The electronic properties of the ligands also play a crucial role in the reactivity of the rhodium center. Redox-active ligands can impart interesting electrochemical behavior to the rhodium(III) complexes, with oxidation potentials being influenced by the ligand trans to the redox-active moiety. marquette.edu The reactivity of rhodium(III) complexes is central to their application in catalysis, where they can participate in reactions such as transfer hydrogenation of ketones. researchgate.net
Solution-Phase Behavior of Rhodium(III) Bromide Species
In aqueous solution, rhodium(III) bromide exists as a mixture of aquabromorhodium(III) complexes. rsc.org ¹⁰³Rh NMR spectroscopy has been instrumental in identifying all ten possible monomeric species, [RhBrn(OH2)6–n]³⁻ⁿ (where n = 0–6), including their geometric isomers. rsc.org The chemical shifts of these species are dependent on the number of bromo ligands, following a nephelauxetic trend. rsc.org Evidence also suggests the formation of oligomeric aquabromorhodate(III) species in solution. rsc.org
The speciation of rhodium(III) bromide complexes is also influenced by factors such as pH and the concentration of bromide ions. mdpi.com At low pH, hydrolysis of the bromide complexes is minimal. mdpi.com Speciation analysis indicates that the proportion of different rhodium(III) bromide complex ions can change with varying conditions, which can, for example, affect their adsorption behavior onto materials like activated carbon. mdpi.com The study of the solution behavior of rhodium(III) complexes is crucial for understanding their reactivity and for applications in areas such as solvent extraction and catalysis. researchgate.net
Rhodium Iii Catalyzed Organic Transformations
C-H Activation and Functionalization Reactions
The direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis as it offers a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Rhodium(III) catalysis has emerged as a robust platform for achieving a variety of C-H functionalization reactions, including the formation of C-C, C-N, and C-O bonds.
A cornerstone of Rh(III)-catalyzed C-H activation is the use of directing groups. These functional groups, present within the substrate, coordinate to the rhodium center and position it in close proximity to a specific C-H bond, thereby enabling its selective cleavage. This strategy overcomes the inherent challenge of differentiating between multiple C-H bonds within a molecule. A wide range of directing groups have been successfully employed, including those containing nitrogen and oxygen heteroatoms.
The mechanism of directed C-H activation often involves the formation of a cyclometalated intermediate. For instance, in the case of a substrate bearing a pyridine (B92270) directing group, the nitrogen atom coordinates to the Rh(III) center, facilitating the cleavage of an ortho C-H bond to form a stable five-membered rhodacycle. This intermediate is then poised to react with a variety of coupling partners. Carboxylic acids have also been shown to be effective directing groups for intramolecular Heck-type reactions, where the carboxylate directs the C-H activation.
The strategic use of directing groups can be tuned to achieve different outcomes. For example, the choice of directing group can influence the regioselectivity of the C-H functionalization. Furthermore, some directing groups can be subsequently removed or transformed, adding to the synthetic utility of this approach. The development of transient directing groups, which are formed in situ and participate in the catalytic cycle before being released, represents a significant advancement in this area.
Table 1: Examples of Directing Groups in Rh(III)-Catalyzed C-H Activation
| Directing Group | Substrate Type | Coupling Partner | Product Type |
| Pyridine | 2-Phenylpyridine | Alkenes, Alkynes | Olefinated/Alkynylated Pyridines |
| Amide | Benzamide | Alkenes, Alkynes | Dihydroisoquinolones, Isoquinolones |
| Carboxylic Acid | Benzoic Acid | Alkenes | Dihydrobenzofurans |
| Oxime | Acetophenone Oxime | Alkenes, Alkynes | Olefinated/Alkynylated Aromatics |
| Imine | N-Aryl Imines | Alkenes, Alkynes | Functionalized Imines |
Rhodium(III) catalysis is highly effective for the functionalization of both vinylic (C(sp²)-H on a double bond) and aromatic (C(sp²)-H on an aromatic ring) C-H bonds. These reactions provide a direct route to substituted alkenes and arenes, which are valuable building blocks in organic synthesis.
In aromatic C-H functionalization, a directing group on an aromatic ring guides the Rh(III) catalyst to an ortho C-H bond, which is then cleaved to form a rhodacycle. This intermediate can then undergo coupling with various partners, such as alkenes and alkynes, to introduce new functional groups. For example, the reaction of acetanilides with internal alkynes in the presence of a Rh(III) catalyst and an oxidant can lead to the synthesis of substituted indoles.
Vinylic C-H functionalization follows a similar principle, with a directing group attached to an alkene substrate. This allows for the direct installation of substituents onto the double bond. For instance, α,β-unsaturated ketones and acrylic acids can undergo Rh(III)-catalyzed C-H activation and subsequent coupling with partners like acrylates or α-diazocarbonyl compounds to furnish functionalized alkenes or even furan (B31954) derivatives. The ability to functionalize vinylic C-H bonds is particularly useful for the synthesis of highly substituted olefins, which can be challenging to prepare using traditional methods.
Table 2: Rh(III)-Catalyzed Vinylic and Aromatic C-H Functionalization
| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) |
| Acetanilide | Diphenylacetylene | [CpRhCl₂]₂, O₂ | 2,3-Diphenylindole | 85 |
| 2-Phenylpyridine | Styrene | CpRh(MeCN)₃₂, Cu(OAc)₂ | 2-(2-Styrylphenyl)pyridine | 92 |
| α,β-Unsaturated Ketone | Ethyl Acrylate | [CpRhCl₂]₂, AgSbF₆ | Substituted Furan | 78 |
| Acrylic Acid | Ethyl 2-diazoacetate | [CpRhCl₂]₂, CsOAc | Substituted Furan | 75 |
The general mechanism for an oxidative coupling reaction begins with the directed C-H activation to form a Rh(III)-carbon bond. This is followed by coordination and migratory insertion of the coupling partner (e.g., an alkene or alkyne) into the Rh-C bond. The resulting intermediate can then undergo β-hydride elimination or reductive elimination to form the product and a Rh(I) species. The role of the oxidant is to reoxidize the Rh(I) back to the catalytically active Rh(III) state, thus closing the catalytic cycle. The choice of oxidant can sometimes influence the outcome of the reaction. In some cases, molecular oxygen can be used as the terminal oxidant, making the process more environmentally friendly.
These oxidative coupling reactions have been widely applied to the synthesis of a variety of important molecular scaffolds. For example, the oxidative coupling of arenes with alkenes, often referred to as an oxidative Heck reaction, provides a direct method for the synthesis of styrenyl compounds. Similarly, the coupling of arenes with alkynes leads to the formation of substituted alkynes.
Annulation and Cycloaddition Reactions
Rhodium(III) catalysis has proven to be a powerful strategy for the construction of cyclic molecules through annulation and cycloaddition reactions. These transformations often proceed via a cascade of elementary steps, including C-H activation, migratory insertion, and reductive elimination, allowing for the rapid assembly of complex ring systems from relatively simple starting materials.
[4+1] annulation reactions involve the combination of a four-atom component and a one-atom component to form a five-membered ring. In the context of Rh(III) catalysis, the four-atom component is typically an arene or alkene bearing a directing group, and the one-atom component can be derived from various sources.
A notable example of a Rh(III)-catalyzed [4+1] annulation is the reaction of aromatic amides with α-allenols. In this transformation, the aromatic amide acts as the four-atom component, and the internal carbon of the allene (B1206475) serves as the one-atom synthon. The reaction proceeds through a directed C-H activation of the arene, followed by a series of steps that ultimately lead to the formation of isoindolinones bearing a quaternary carbon center. Another interesting [4+1] annulation involves the use of 1,3-enynes as coupling partners. In these reactions, the alkyne portion of the 1,3-enyne can act as a one-carbon synthon, leading to the formation of five-membered nitrogen-containing heterocycles. These reactions often involve a 1,4-rhodium migration, which enables the generation of an electrophilic rhodium π-allyl intermediate that is then trapped by a nucleophile.
Table 3: Examples of Rh(III)-Catalyzed [4+1] Annulation Reactions
| Four-Atom Component | One-Atom Synthon | Catalyst System | Product |
| N-Methoxybenzamide | Phenylallene | [CpRhCl₂]₂, AgSbF₆ | 3-Benzyl-3-phenylisoindolin-1-one |
| 2-Phenylpyridine | 1,3-Enyne | [CpRh(OAc)₂], Cu(OAc)₂ | Five-membered azacycle |
| Aromatic Amide | α-Allenol | Cp*Rh(MeCN)₃₂, AgSbF₆ | Isoindolinone |
The synthesis of heterocycles is of paramount importance in medicinal chemistry and materials science, as these structural motifs are found in a vast number of biologically active compounds and functional materials. Rhodium(III) catalysis has emerged as a highly versatile and efficient platform for the construction of a wide variety of heterocyclic systems, including those containing nitrogen, oxygen, and sulfur atoms. These syntheses often rely on C-H activation and annulation strategies.
Nitrogen Heterocycles: A plethora of nitrogen-containing heterocycles, such as indoles, isoquinolines, isoquinolones, pyrroles, and pyridines, have been synthesized using Rh(III) catalysis. acs.orgnih.gov A common strategy involves the annulation of arenes or alkenes bearing a nitrogen-containing directing group with alkynes or alkenes. For example, the reaction of N-aryl imines with alkynes can lead to the formation of isoquinolines, while the coupling of enamides with alkynes can afford pyrroles. acs.org The use of internal oxidants within the directing group has been shown to improve the reactivity and allow for reactions to proceed at room temperature. nih.gov
Oxygen Heterocycles: Rhodium(III) catalysis has also been successfully applied to the synthesis of oxygen-containing heterocycles. For instance, furans can be synthesized through the Rh(III)-catalyzed vinyl C-H activation of acrylic acids and their subsequent cyclization with α-diazocarbonyl compounds. nih.gov In this reaction, the carboxyl group acts as a traceless directing group. Pyran derivatives have also been accessed through Rh(III)-catalyzed annulation reactions. For example, the reaction of aryl enaminones with internal alkynes can lead to the formation of naphtho[1,8-bc]pyrans through a triple C-H activation process.
Sulfur Heterocycles: The synthesis of sulfur-containing heterocycles using Rh(III) catalysis is also an area of growing interest. Thiophenes and their derivatives, which are important building blocks in materials science, can be synthesized through Rh(III)-catalyzed reactions. For example, the transannulation of 1,2,3-thiadiazoles with alkenes provides a regioselective route to dihydrothiophenes, which can be subsequently oxidized to thiophenes. Furthermore, benzo[b]thiophenes can be prepared via the Rh(III)-catalyzed cyclization of (ortho-alkynyl)phenyl sulfides in the presence of isocyanates.
Table 4: Heterocycles Synthesized via Rh(III) Catalysis
| Heterocycle Class | Starting Materials | Coupling Partner | Key Transformation |
| Isoquinolone | Benzamide | Alkyne | [4+2] Annulation |
| Indole | Acetanilide | Alkyne | Oxidative Annulation |
| Pyrrole | Enamide | Alkyne | [3+2] Annulation |
| Furan | Acrylic Acid | α-Diazocarbonyl Compound | Vinyl C-H Activation/Cyclization |
| Naphtho[1,8-bc]pyran | Aryl Enaminone | Alkyne | Triple C-H Activation |
| Dihydrothiophene | 1,2,3-Thiadiazole | Alkenes | Transannulation |
| Benzo[b]thiophene | (ortho-Alkynyl)phenyl Sulfide | Isocyanate | Cyclization/Carboxamidation |
Hydrogenation and Reductive Processes
Rhodium(III) complexes have emerged as proficient catalysts in a variety of hydrogenation and reductive processes. These transformations are fundamental in organic synthesis, providing pathways for the stereoselective reduction of unsaturated functional groups. The versatility of Rhodium(III) catalysts allows for the hydrogenation of a broad range of substrates, including olefins, ketones, and imines. wiley-vch.de The development of chiral rhodium complexes, in particular, has significantly advanced the field of asymmetric hydrogenation, enabling the synthesis of enantiomerically pure compounds that are crucial in the pharmaceutical and agrochemical industries. wiley-vch.dersc.org
A key intermediate in many rhodium-catalyzed hydrogenation reactions is the rhodium hydride species. researchgate.net Rhodium(III) monohydride complexes featuring chiral diphosphine ligands have been synthesized and characterized, demonstrating their efficacy as catalysts in the asymmetric hydrogenation of olefinic substrates. nih.gov These well-defined monohydride-dichloro rhodium(III) complexes can exhibit superior catalytic activity and enantioselectivity compared to dihydride species generated in situ from rhodium(I) precursors. nih.gov
Mechanistic studies suggest that the reaction pathway can involve the formation of Rh(III)-hydride species. researchgate.net For instance, in certain systems, a heterolytic activation of dihydrogen can lead to a Rh(I)-hydride, which then undergoes homolytic splitting of another dihydrogen molecule to generate the active Rh(III)-hydride species. researchgate.net
A notable application of Rhodium(III) catalysis is in the asymmetric hydrogenation of challenging substrates like 1,3-dipolar nitrones to produce chiral hydroxylamines, a reaction that has been difficult to control due to issues with enantioselectivity and N-O bond cleavage. nih.gov A tethered TsDPEN-derived cyclopentadienyl (B1206354) rhodium(III) catalyst has been successfully employed for this transformation, achieving high yields and excellent enantioselectivities. nih.gov Mechanistic investigations, including DFT calculations, have pointed to a novel 7-membered cyclic transition state, with hydrogen-bonding interactions playing a crucial role in the enantioselectivity. nih.gov
The choice of chiral ligand is paramount in achieving high enantioselectivity. Ligands such as (S)-BINAP, (S)-DM-SEGPHOS, and (S)-DTBM-SEGPHOS have been incorporated into rhodium(III) monohydride complexes. nih.gov The structural features of these complexes, such as a rigid pocket formed by the ligand and other atoms bound to the rhodium center, can be tailored to fit specific olefinic substrates, thereby enhancing both activity and enantioselectivity. nih.gov
Table 1: Asymmetric Hydrogenation of Nitrones Catalyzed by a Rhodium(III) Complex This table is interactive and can be sorted by clicking on the column headers.
| Substrate (Nitrone) | Product (Hydroxylamine) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| N-tert-butyl-α-phenylnitrone | (R)-N-tert-butyl-N-(phenylmethyl)hydroxylamine | >99 | 98 |
| N-benzyl-α-phenylnitrone | (R)-N-benzyl-N-(phenylmethyl)hydroxylamine | 98 | 97 |
| N-tert-butyl-α-(4-methoxyphenyl)nitrone | (R)-N-tert-butyl-N-((4-methoxyphenyl)methyl)hydroxylamine | 99 | 99 |
Multicomponent Reactions Involving Rhodium(III) Catalysts
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.net Rhodium(III) catalysts have proven to be highly effective in mediating a variety of MCRs, often proceeding with high atom economy and stereoselectivity. researchgate.netnih.gov These reactions frequently involve C-H activation, a process where rhodium catalysts excel. nih.govrsc.org
An example of a Rhodium(III)-catalyzed MCR is the tandem three-component reaction of imines, alkynes, and aldehydes. nih.gov This process, which proceeds via C-H activation, generates polycyclic skeletons with high stereo- and regioselectivity. nih.gov The reaction is atom-economical and accommodates a broad range of substrates, making it a valuable method for synthesizing potentially biologically active compounds. nih.gov
Another significant application is the three-component C(sp²)–H activation for the synthesis of densely substituted amines from aromatics, amides, and aldehydes. rsc.org In this transformation, the addition of a copper co-catalyst was found to be crucial for achieving high reactivity. Mechanistic studies suggest that the reaction proceeds through key intermediates formed by transmetalation between rhodium and copper. rsc.org This one-step procedure utilizes commercially available starting materials and produces water as the only byproduct. rsc.org
Rhodium(I) complexes can also serve as precursors in MCRs that are proposed to proceed through a Rh(I)/Rh(III) catalytic cycle. acs.org For instance, a rhodium-catalyzed multicomponent coupling reaction involving a carborhodation-cross-coupling sequence has been developed. The proposed mechanism involves the insertion of an alkyne into an aryl-rhodium(I) bond, followed by intramolecular oxidative addition of an organohalide to form a bis(organo)rhodium(III) species, which then undergoes reductive elimination to yield the product. acs.org
Table 2: Rhodium(III)-Catalyzed Three-Component Synthesis of Amines This table is interactive and can be sorted by clicking on the column headers.
| Aromatic Substrate | Amide | Aldehyde | Product (Amine) | Yield (%) |
|---|---|---|---|---|
| 2-phenylpyridine | Benzamide | Benzaldehyde | N-((2-(pyridin-2-yl)phenyl)(phenyl)methyl)benzamide | 85 |
| 1-phenyl-1H-pyrazole | Acetamide | 4-Chlorobenzaldehyde | N-(((4-chlorophenyl)(1-phenyl-1H-pyrazol-5-yl)methyl)acetamide | 78 |
| N-phenyl-1H-indole | Acrylamide | 4-Methylbenzaldehyde | N-((1-phenyl-1H-indol-2-yl)(p-tolyl)methyl)acrylamide | 82 |
Ligand Effects on Catalytic Activity and Selectivity
The nature of the ligand coordinated to the rhodium center plays a critical role in determining the catalytic activity and selectivity of the resulting complex. nih.gov The intimate relationship between the metal and the ligand can profoundly influence the outcome of a reaction, impacting factors such as regioselectivity, enantioselectivity, and catalyst lifetime. nih.govacs.org
In the realm of Rhodium(III)-catalyzed C-H functionalization, cyclopentadienyl (Cp) based ligands are prevalent. nih.govsci-hub.st The prototypical pentamethylcyclopentadienyl (Cp) ligand has been widely used, but recent research has focused on the development of modified Cp ligands to address challenges in reactivity and selectivity. nih.gov The design of both chiral and achiral cyclopentadienyl-derived ligands has led to significant improvements in Rh(III)-catalyzed transformations. For example, the use of a sterically hindered cyclopentadienyl ligand can lead to exquisite regioselectivity in the intermolecular coupling of alkenes with arylhydroxamate esters, a reaction where the standard CpRh(III) catalyst provides poor selectivity. nih.gov
Beyond cyclopentadienyl ligands, other ligand scaffolds have been explored. For instance, in Rh(III)-catalyzed C-H amination reactions, which have traditionally been limited to Cp-based systems, simple pyridine-based ligands have been shown to promote the transformation. sci-hub.st It was found that 2-methylquinoline, through an optimal balance of steric and electronic properties, can coordinate to the rhodium center and accelerate the C-H bond cleavage, leading to significantly higher yields. sci-hub.st
The electronic and steric properties of phosphine (B1218219) ligands also have a substantial impact on the regioselectivity of rhodium-catalyzed reactions, such as hydroformylation. acs.org Computational studies have shown that ligand-ligand and ligand-substrate interactions, induced by steric crowding, can influence the regioselectivity of the reaction. acs.org In some cyclometalated Rhodium(III) complexes, the choice of ligand can even control the biological activity, modulating the complex's reactivity towards biomolecules. researchgate.net The rational design of catalysts with specific ligand combinations, such as pyridonato, N-heterocyclic carbene (NHC), and CO ligands, can enable chemoselective transformations like the (2+2+1) alkyne cyclotrimerization to form pentafulvenes. nih.gov
Table 3: Effect of Ligand on Rhodium(III)-Catalyzed C-H Amination This table is interactive and can be sorted by clicking on the column headers.
| Ligand | Product Yield (%) |
|---|---|
| None | 34 |
| Pyridine | 54 |
| 4-(trifluoromethyl)pyridine | 46 |
| 4-(dimethylamino)pyridine | 79 |
Mechanistic Investigations of Rhodium Iii Catalyzed Processes
Elucidation of Catalytic Cycles and Intermediates
The catalytic cycles of rhodium(III)-catalyzed reactions are often complex, with the potential for the metal center to access multiple oxidation states. The specific pathway is highly dependent on the nature of the substrates, directing groups, and oxidants involved. Computational studies, particularly using density functional theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions and identifying key intermediates and transition states. nih.gov
A common and well-established catalytic cycle in rhodium(III)-catalyzed C-H functionalization reactions involves a Rh(III)-Rh(I) redox couple. snnu.edu.cn This cycle typically begins with a C-H activation step at the Rh(III) center, often facilitated by a directing group on the substrate to form a rhodacycle intermediate. This is followed by migratory insertion of an unsaturated coupling partner, such as an alkene or alkyne, into the Rh-C bond. The cycle is closed by reductive elimination from the Rh(III) center, which forms the final product and a Rh(I) species. The Rh(I) intermediate is then re-oxidized to the active Rh(III) catalyst to restart the cycle. researchgate.net This re-oxidation step often requires an external oxidant.
A generalized Rh(III)-Rh(I) catalytic cycle can be described as follows:
C-H Activation: A Rh(III) complex reacts with the substrate, leading to the cleavage of a C-H bond and the formation of a five- or six-membered rhodacycle intermediate. This step is often proposed to proceed via a concerted metalation-deprotonation (CMD) mechanism.
Migratory Insertion: The unsaturated coupling partner coordinates to the rhodium center and subsequently inserts into the Rh-C bond of the rhodacycle.
Reductive Elimination: The desired C-C or C-heteroatom bond is formed through reductive elimination from the Rh(III) center, releasing the product and generating a Rh(I) species.
Re-oxidation: The Rh(I) species is oxidized back to the active Rh(III) catalyst by an external oxidant, completing the catalytic cycle.
While less commonly invoked than Rh(I)/Rh(III) and Rh(III)/Rh(V) cycles, pathways involving Rh(IV) and Rh(II) intermediates have been considered in theoretical and computational studies of rhodium-catalyzed reactions. nih.govsemanticscholar.org These pathways are often proposed in the context of electrochemical C-H functionalization, where external potentials can facilitate single-electron transfer events, making the generation of Rh(IV) species more accessible. acs.org
Theoretical investigations suggest that a Rh(III) intermediate could be oxidized to a formal Rh(IV) complex. acs.org This high-valent species could then participate in key bond-forming steps. For instance, in an electrochemical C-H phosphorylation, it has been computationally shown that P-H activation occurs favorably at a Rh(IV) state. acs.org The subsequent reductive elimination to form the C-P bond was proposed to proceed from an even higher, formal Rh(V) state, which is formed by another oxidation event. acs.org However, catalytic cycles that are proposed to operate exclusively through a Rh(IV)-Rh(II) redox couple are not as well-established in the literature for C-H functionalization reactions compared to other rhodium redox cycles. nih.govsemanticscholar.org
Role of Directing Groups in C-H Activation Mechanisms
Directing groups are fundamental to the success of many rhodium(III)-catalyzed C-H activation reactions. They serve to bring the catalyst into close proximity to the targeted C-H bond, thereby overcoming the inherent inertness of these bonds and controlling the regioselectivity of the functionalization. nih.gov The directing group, which typically contains a heteroatom such as nitrogen or oxygen, coordinates to the rhodium center, leading to the formation of a metallacyclic intermediate. This pre-coordination lowers the activation energy for the C-H bond cleavage.
Migratory Insertion Pathways in Rhodium(III) Catalysis
Migratory insertion is a key elementary step in many rhodium(III)-catalyzed reactions, particularly those involving the coupling of C-H activated substrates with unsaturated partners like alkenes and alkynes. mdpi.com After the initial C-H activation and formation of a rhodacycle, the unsaturated substrate coordinates to the rhodium center. This is followed by the insertion of the alkene or alkyne into the Rh-C bond, which expands the metallacycle and forms a new C-C bond. acs.org
Computational studies have provided valuable insights into the energetics of migratory insertion. For example, DFT calculations on the migratory insertion of alkenes into Rh-X bonds (where X = CH₃, NH₂, OH) have shown that the barriers are lower for insertion into metal-amido and metal-hydroxo bonds compared to metal-methyl bonds. snnu.edu.cn This suggests that the nature of the bond into which the insertion occurs has a significant impact on the reaction kinetics. The regioselectivity of the insertion is also a critical aspect, with studies showing that for propylene, 1,2-insertion is generally favored over 2,1-insertion. snnu.edu.cn
| Reactant System | Insertion Step | Calculated Activation Free Energy (kcal/mol) |
|---|---|---|
| (PH₃)₂Rh(η²-C₂H₄)(CH₃) | Ethylene insertion into Rh-CH₃ | Higher Barrier |
| (PH₃)₂Rh(η²-C₂H₄)(NH₂) | Ethylene insertion into Rh-NH₂ | Lower Barrier |
| (PH₃)₂Rh(η²-C₂H₄)(OH) | Ethylene insertion into Rh-OH | Lower Barrier |
| Propene insertion into Rh-CH₃ | 1,2-insertion vs. 2,1-insertion | 1,2-insertion favored |
This table presents a qualitative comparison of calculated activation barriers for migratory insertion based on computational studies.
Reductive Elimination and Oxidative Addition Steps
Reductive elimination and its reverse, oxidative addition, are fundamental steps that involve changes in the oxidation state of the rhodium center. snnu.edu.cn In the context of a Rh(III)-Rh(I) catalytic cycle, reductive elimination is the product-forming step where two ligands on the Rh(III) center couple, leading to a decrease in the metal's oxidation state to Rh(I). snnu.edu.cn For this step to occur, the two groups to be eliminated must typically be in a cis orientation to each other on the metal center.
Oxidative addition, conversely, involves the addition of a substrate to the metal center, which increases the oxidation state of the metal. For instance, in a Rh(I)/Rh(III) cycle, the regeneration of the active catalyst can involve the oxidative addition of a substrate to the Rh(I) species. snnu.edu.cn The facility of both reductive elimination and oxidative addition is influenced by factors such as the nature of the ligands, the steric environment around the metal center, and the electronic properties of the metal and the substrates.
Influence of Substrate Electronics on Reaction Mechanisms
The electronic properties of the substrates can have a profound influence on the rates and mechanisms of rhodium(III)-catalyzed reactions. mdpi.com Electron-donating or electron-withdrawing groups on the aromatic ring of a substrate can affect the ease of C-H activation and other elementary steps in the catalytic cycle. These effects are often quantified using Hammett plots, which correlate the reaction rates with the electronic parameters of substituents.
| Reaction Type | Substituent Effect | Observed Hammett ρ value | Implication |
|---|---|---|---|
| Rh-catalyzed carboacylation of alkenes | Electron-withdrawing groups on the quinoline ring | Positive | Supports turnover-limiting C-C bond activation |
| Pd-catalyzed C-H activation/acetoxylation | Varies with solvent | Non-linear concave in AcOH/Ac₂O | Suggests a change in mechanism with substrate electronics |
This table provides examples of how substrate electronics, as analyzed through Hammett studies, can provide insight into reaction mechanisms. While the second example is for a palladium-catalyzed reaction, it illustrates the principles that are also applied in studying rhodium-catalyzed systems.
Stereochemical Control in Catalytic Cycles
The ability to control stereochemistry is a cornerstone of modern chemical synthesis, and processes catalyzed by rhodium(III) complexes, often generated from precursors like Rhodium(III) bromide trihydrate, are pivotal in this field. The stereochemical outcome of a rhodium(III)-catalyzed reaction is not typically dictated by the initial halide salt, but rather by the chiral environment established around the metal center during the catalytic cycle. This control is achieved primarily through the use of chiral ligands, which influence the spatial arrangement of reactants in the key bond-forming steps.
Mechanistic investigations, heavily supported by computational studies such as Density Functional Theory (DFT), have been instrumental in elucidating how stereocontrol is achieved. rsc.orgrsc.org These studies reveal that the stereochemistry of the final product is often determined during a single, high-energy transition state in the catalytic cycle. The specific stereodetermining step can vary depending on the reaction type and includes C-H bond activation, migratory insertion, or reductive elimination. rsc.orgnih.govspringernature.com
The Role of Chiral Ligands and Additives
The primary strategy for inducing asymmetry in Rh(III)-catalyzed reactions is the use of chiral ligands coordinated to the rhodium center. Chiral cyclopentadienyl (B1206354) (Cp) ligands have emerged as a particularly effective class for a range of enantioselective C-H functionalization reactions. nih.gov These ligands create a defined chiral pocket around the metal, forcing the substrate to approach and bind in a specific orientation, which in turn leads to the preferential formation of one enantiomer.
| Entry | Substrate | Chiral Ligand/Additive System | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1 | Di-p-tolyl sulfoxide | Chiral CpRh(III) + Chiral Carboxamide | 95 | 99 |
| 2 | Dibenzyl sulfoxide | Chiral CpRh(III) + Chiral Carboxamide | 88 | 97 |
| 3 | Methyl phenyl sulfoxide | Chiral Cp*Rh(III) + Chiral Carboxamide | 75 | 95 |
Table 1: Representative data on the effect of a chiral catalyst system on the enantioselective C-H alkynylation of various sulfoxides. Data adapted from related studies on Rh(III) catalysis. rsc.org
Mechanistic Origins of Diastereoselectivity
In reactions where multiple stereocenters are formed, both relative and absolute stereochemistry must be controlled. Mechanistic studies have provided deep insights into the origins of diastereoselectivity. In a rhodium-catalyzed [5 + 2 + 1] cycloaddition, for instance, kinetic analysis and quantum chemical calculations were combined to map out the entire catalytic cycle. nih.gov This investigation revealed that while cyclopropane cleavage is the turnover-limiting step, the diastereoselectivity (controlling the cis versus trans relationship of substituents) is determined during the subsequent alkene insertion step. nih.gov The transition state leading to the cis product was found to be sterically more favorable and thus lower in energy than the transition state leading to the trans product, explaining the observed high diastereoselectivity. nih.gov
| Substrate | Catalyst System | Key Mechanistic Step | Observed Outcome |
|---|---|---|---|
| Ene-vinylcyclopropane | Rh(I) complex | Alkene Insertion | High diastereoselectivity (cis favored) |
| Racemic Allylic Halide | Rh(I) complex with chiral ligand | Reductive Elimination | High enantioselectivity |
| Achiral Sulfoxide | Chiral Cp*Rh(III) complex | C-H Activation | High enantioselectivity (desymmetrization) |
Table 2: Correlation between the stereodetermining step and the observed stereochemical outcome in various rhodium-catalyzed reactions. rsc.orgnih.govspringernature.com
In other systems, such as certain asymmetric Suzuki-Miyaura cross-coupling reactions, stereocontrol is established at a different stage. DFT calculations have shown that after the initial steps, a common rhodium-complex intermediate is formed from both enantiomers of a racemic substrate. springernature.com The final, absolute stereochemistry of the product is then set during the reductive elimination step, where the chiral ligand environment dictates which enantiotopic face of the intermediate reacts, leading to a highly enantioselective outcome. springernature.com This highlights the principle that a comprehensive understanding of the entire catalytic cycle is essential for rational catalyst design and the optimization of stereochemical control.
Advanced Characterization Techniques in Rhodium Iii Research
X-ray Crystallography for Structural Determination
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. For rhodium(III) complexes, this technique provides precise data on bond lengths, bond angles, and coordination geometries, offering a static snapshot of the molecule's structure.
In more complex systems, X-ray crystallography has been used to elucidate the structures of various products resulting from reactions involving rhodium(III) bromide. Studies on the reaction between rhodium(III) bromide dihydrate and diphenylphosphine (B32561) have led to the isolation and structural characterization of several rhodium(III) complexes. These include compounds that showcase different coordination environments and stoichiometries, providing fundamental insights into the reactivity of the rhodium-bromide bond. researchgate.net For example, single-crystal X-ray diffraction analysis was used to characterize a cyclometallated rhodium complex, which was identified as a key intermediate in a rhodium(III)-catalyzed arylation reaction. nih.gov
The data obtained from these crystallographic studies are fundamental for understanding the steric and electronic properties of rhodium(III) bromide derivatives and for building accurate models of their behavior in solution and in catalytic cycles.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 14.50 |
| c (Å) | 9.88 |
| β (°) | 98.6 |
| Rh-Br bond length (Å) | 2.45 - 2.50 |
| Rh-O bond length (Å) | 2.05 - 2.10 |
| Coordination Geometry | Octahedral |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules in solution. For rhodium chemistry, ¹⁰³Rh NMR is particularly valuable, although its low sensitivity and very wide chemical shift range present experimental challenges. huji.ac.il
A detailed ¹⁰³Rh NMR study of rhodium(III) bromide complexes in aqueous solution has successfully identified and assigned the signals for all ten possible monomeric aquabromorhodium(III) complexes, [RhBrn(OH₂)₆₋n]³⁻ⁿ (where n = 0-6), including their geometric isomers. rsc.org The chemical shifts in these complexes show a clear trend, decreasing as the number of bromo ligands increases, a phenomenon attributed to the nephelauxetic effect. rsc.org This ability to distinguish between different species in solution is critical for understanding equilibrium and kinetic processes. rsc.org
NMR is also instrumental in elucidating reaction mechanisms involving rhodium(III) complexes. For instance, in the study of Rh(III)-catalyzed arylation of imines, NMR was used to monitor the stoichiometric reactions of isolated and characterized Rh(III)-complex intermediates. nih.gov Broadened resonances in ¹H NMR spectra can indicate ligand exchange processes, providing insight into the dynamic behavior of the catalyst and substrates in solution. nih.gov Furthermore, NMR techniques can be used to study the dissociation of rhodium complexes in various solvents, which is crucial for understanding the nature of the active catalytic species. researchgate.net
Table 2: ¹⁰³Rh NMR Chemical Shifts for Aquabromorhodium(III) Complexes
| Complex | Chemical Shift (δRh, ppm) |
| [Rh(OH₂)₆]³⁺ | 9869 |
| [RhBr(OH₂)₅]²⁺ | 8953 |
| [RhBr₂(OH₂)₄]⁺ (cis) | 8085 |
| [RhBr₂(OH₂)₄]⁺ (trans) | 8122 |
| [RhBr₃(OH₂)₃] (mer) | 7288 |
| [RhBr₃(OH₂)₃] (fac) | 7247 |
| [RhBr₄(OH₂)₂]⁻ (cis) | 6516 |
| [RhBr₄(OH₂)₂]⁻ (trans) | 6542 |
| [RhBr₅(OH₂)]²⁻ | 5790 |
| [RhBr₆]³⁻ | 5095 |
| Data sourced from a study conducted at 276 K. rsc.org |
X-ray Photoelectron Spectroscopy (XPS) in Catalyst Characterization
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within a material. It is particularly useful in the characterization of heterogeneous catalysts, where the surface properties are paramount.
In the context of rhodium catalysis, XPS is employed to analyze the oxidation state of rhodium and the nature of its interaction with supports and ligands. For example, in studies of alumina-supported rhodium catalysts prepared from rhodium precursors, XPS is used to characterize the resulting rhodium species on the support. nih.gov A reference spectrum of RhCl₃·3H₂O showed the Cl 2p₃/₂ and Cl 2p₁/₂ core-level regions centered at 198.0 and 200.6 eV, respectively, providing a benchmark for identifying rhodium-halogen interactions in the catalyst samples. nih.gov
XPS studies on the initial oxidation of polycrystalline rhodium surfaces have identified the binding energies for metallic rhodium (Rh 3d₅/₂ at 307.53 eV and Rh 3d₃/₂ at 312.25 eV) and oxidized rhodium, which appears as peaks shifted by about 0.8 eV to higher binding energies. mdpi.com This information is critical for understanding how the oxidation state of rhodium catalysts changes under reaction conditions. Furthermore, XPS has been effectively used to probe the electronic environment of the rhodium center in ionic liquid solutions, quantifying the electron donation from phosphine (B1218219) ligands by observing shifts in the Rh 3d binding energies. worktribe.com
Table 3: Representative Rh 3d Binding Energies
| Species | Rh 3d₅/₂ Binding Energy (eV) | Rh 3d₃/₂ Binding Energy (eV) |
| Metallic Rhodium (Rh⁰) | 307.53 | 312.25 |
| Oxidized Rhodium (e.g., Rh₂O₃) | ~308.3 | ~313.1 |
| [Rh(acac)(CO)₂] | 309.9 | - |
| Rh complex with PPh₃ ligand | 308.7 | - |
| Data compiled from studies on rhodium surfaces and complexes. mdpi.comworktribe.com |
Vibrational Spectroscopy (e.g., IR, Raman, VCD) for Ligand and Complex Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of molecules. These techniques are highly sensitive to the nature of chemical bonds and molecular symmetry, making them excellent tools for characterizing ligands and their coordination to a metal center like rhodium(III).
The analysis of far-infrared spectra (typically below 800 cm⁻¹) is particularly useful for identifying metal-halogen and metal-ligand stretching frequencies in rhodium(III) halide complexes. researchgate.netaston.ac.uk For instance, the unambiguous identification of the N=N stretching frequency in rhodium-arylazo complexes was achieved by combining IR and Raman spectroscopy, with the latter showing a strong signal for the ν(N=N) mode. nrcresearchpress.com
Vibrational Circular Dichroism (VCD) is an extension of vibrational spectroscopy that provides stereochemical information. wikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. youtube.com This technique has been applied to the study of chiral rhodium complexes, where the VCD spectra, often supported by theoretical calculations, can lead to the structural characterization and determination of the absolute configuration of the complexes in solution. nih.gov
Table 4: Illustrative Vibrational Frequencies for Rhodium Complexes
| Complex Type | Vibrational Mode | Frequency Range (cm⁻¹) | Technique |
| Rhodium(III) Halide Complexes | ν(Rh-Br) | 200 - 300 | IR, Raman |
| Rhodium Carbonyls | ν(C≡O) | 1950 - 2150 | IR |
| Rhodium Arylazo Complexes | ν(N=N) | 1400 - 1600 | Raman |
| Note: These are typical frequency ranges and can vary based on the specific complex and its environment. |
Mass Spectrometry in Elucidating Reaction Intermediates
Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, allowing for the identification of compounds and the elucidation of their structure. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of charged or polar species in solution, such as organometallic and coordination complexes. uvic.ca
ESI-MS has become an increasingly important tool for gaining mechanistic insights into rhodium-catalyzed reactions by enabling the detection and characterization of transient reaction intermediates. nih.govresearchgate.net In many catalytic cycles, key intermediates are charged species, making them readily detectable by ESI-MS. nih.gov For example, ESI-MS has been successfully used to identify reactive intermediates in the rhodium-catalyzed propargylic C-H activation and in the study of rhodium(III) hydroxocomplexes. acs.orgrsc.org The technique allows for the direct observation of species in the reaction mixture, providing evidence for proposed mechanistic pathways that can be difficult to obtain by other spectroscopic methods. nih.govacs.org
For instance, in the characterization of anionic rhodium complexes derived from RhCl₃, ESI-MS in negative mode (ESI-MS(-)) could identify various rhodium chloride anions like [RhCl₂]²⁻, [RhCl₃]⁻, and [RhCl₄]⁻ based on their distinct m/z values and isotopic patterns. mdpi.com This capability is crucial for understanding the speciation of the rhodium precursor in solution before and during a catalytic reaction.
Theoretical and Computational Studies of Rhodium Iii Chemistry
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has been extensively employed to elucidate the mechanisms of reactions catalyzed by rhodium(III) complexes. These calculations provide detailed energy profiles of reaction pathways, helping to identify key intermediates and transition states.
For instance, DFT studies have been crucial in understanding the mechanism of Rh(III)-catalyzed C-H activation. One study investigated the C-H activation of N-phenoxyacetamide, revealing how different substrates (alkynes versus cyclopropenes) alter the reaction pathway. researchgate.netnih.gov For alkyne substrates, the Rh(III) center maintains its oxidation state throughout the catalytic cycle. researchgate.netnih.gov In contrast, the pathway with a cyclopropene (B1174273) substrate was found to proceed via a Rh(V) nitrene intermediate, involving a change in the spin state of the complex. researchgate.netnih.gov
DFT has also been used to examine the mechanism, regioselectivity, and chemoselectivity in the Rh(III)-catalyzed oxidative cyclization of chalcones with internal alkynes. rsc.org These computational findings indicate a process involving C–H activation, migratory insertion, reductive elimination, and hydrolysis. rsc.org Furthermore, calculations have shed light on internal alkyne-to-vinylidene transformations at rhodium pincer complexes, suggesting the mechanism involves the slippage of a π-bound alkyne into a σC–H complex, followed by a 1,2-H shift. rsc.org
Table 1: Selected DFT Findings on Rh(III) Reaction Mechanisms
| Reaction Type | Key Mechanistic Insight | Computational Method | Reference |
|---|---|---|---|
| C-H Activation of N-phenoxyacetamide | Pathway proceeds via Rh(V) nitrene for cyclopropene substrates, but Rh(III) state is retained for alkynes. | Gaussian 09 | researchgate.netnih.gov |
| Oxidative Cyclization of Chalcones | The reaction involves C–H activation, migratory insertion, and reductive elimination. | DFT | rsc.org |
Computational Modeling of Rhodium(III)-Ligand Interactions
Computational modeling is a powerful method for investigating the subtle interactions between a rhodium(III) center and its coordinating ligands. These studies are vital for understanding how ligand structure influences the geometry, stability, and reactivity of the complex.
One area of focus has been on agostic interactions—the interaction of a C-H bond with the metal center. Computational analysis, including Natural Bond Orbital (NBO) analysis, has been used to quantify the strength of these interactions in neopentyl-substituted PNP pincer ligands complexed with Rh(III). acs.org These studies have shown that the strength of the three-center-two-electron bonding is influenced by both the metal (stronger for Iridium than Rhodium) and the specific pincer ligand used. acs.org
DFT modeling has also been applied to understand the complexation of rhodium trichloride (B1173362) with pyrimidine-based ligands. rsc.org The calculations detailed the mechanism of C-H bond activation, which involves the breaking of a C-H bond, coordination of the carbon to the rhodium atom, protonation of a chloride ligand, and subsequent elimination of HCl. rsc.org Furthermore, combined infrared spectroscopy and computational studies on gas-phase mixed-ligand complexes, such as [Rh(CO)n(N2O)m]+, have revealed cooperative binding effects between ligands. watsonlaserlab.comnih.gov In these systems, σ-donation from nitrous oxide ligands was found to influence the nature of the carbonyl bonding. watsonlaserlab.comnih.gov
Prediction of Reactivity and Selectivity in Catalytic Systems
A significant goal of computational chemistry is to predict the reactivity and selectivity of catalysts, thereby guiding experimental efforts. Theoretical models have been successfully applied to forecast the outcomes of various rhodium(III)-catalyzed reactions.
DFT calculations have been used to explore the origin of selectivity in Rh(III)-catalyzed transformations. researchgate.netrsc.org For example, in the oxidative cyclization of chalcones, DFT was employed to rationalize the observed regioselectivity and chemoselectivity. rsc.org Microkinetic modeling based on DFT calculations has also been developed to understand selectivity in syngas conversion over rhodium catalysts. acs.org These models revealed that different crystal facets of rhodium exhibit intrinsically different selectivity; the Rh(111) surface is selective toward acetaldehyde, while the Rh(211) surface is more active but highly selective toward methane. acs.org This work highlights a strong inverse correlation between catalytic activity and oxygenate selectivity. acs.org
Computational methods have also been developed to predict enantioselectivity. Using a method that combines quantum mechanics and molecular mechanics (Q2MM), researchers have successfully developed parameters for the initial screening of chiral ligand libraries for rhodium-catalyzed hydrogenation of enamides, with predictions showing good agreement with experimental data. nih.gov
Thermodynamic and Kinetic Studies via Computational Approaches
Computational methods provide quantitative data on the thermodynamics and kinetics of reaction steps, which is fundamental to understanding and optimizing catalytic cycles. These studies involve calculating the free energies of reactants, intermediates, and products, as well as the activation energies of transition states.
A comprehensive computational study on the hydroformylation of isoprene (B109036) catalyzed by a Rh/dppe system benchmarked various methods to create a reliable protocol combining DFT for geometries and DLPNO-CCSD(T) for reaction energies. rwth-aachen.de This work detailed the complete energetic profile of the reaction, revealing that the choice of the solvation model has a major impact on identifying the rate-determining states. rwth-aachen.de The study predicted a turnover frequency (TOF) of 47 h⁻¹, which is in good agreement with experimental results. rwth-aachen.de
First-principle studies using the quasi-harmonic approximation have been conducted to determine the high-pressure and high-temperature thermodynamic properties of elemental rhodium. aip.org These calculations, which account for both phonon vibrations and electronic excitations, provide valuable data on properties like thermal expansion, heat capacity, and bulk modulus under extreme conditions. aip.org Kinetic studies of CO oxidation on Rh/Al2O3 catalysts have shown that apparent activation energies can change with temperature, indicating shifts in the reaction mechanism or the nature of the active site. nih.gov
Table 2: Computationally Derived Kinetic and Thermodynamic Data for Rhodium Systems
| System / Reaction | Parameter | Calculated Value | Computational Method | Reference |
|---|---|---|---|---|
| Isoprene Hydroformylation | Turnover Frequency (TOF) | 47 h⁻¹ | DFT / DLPNO-CCSD(T) | rwth-aachen.de |
| Isoprene Hydroformylation | CO Dissociation Gibbs Free Energy (ΔG) | +36.1 kJ mol⁻¹ | DLPNO-CCSD(T) | rwth-aachen.de |
Machine Learning Applications in Rhodium(III) Catalyst Design
Machine learning (ML) is rapidly becoming a powerful tool in catalysis research, offering new ways to analyze complex datasets and predict catalyst performance. ML models can identify non-obvious relationships between catalyst properties and their activity or selectivity, accelerating the discovery of novel catalysts. umich.edu
An interpretable ML approach has been developed to predict and rationalize the performance of promoted Rh-based catalysts for higher alcohol synthesis from syngas. nih.govacs.org A random forest model, trained on a dataset of Rh-Mn-P/SiO2 catalysts with 19 different promoters, successfully predicted the space-time yield of higher alcohols with high accuracy (R² = 0.76). nih.gov The model identified the promoter's cohesive energy and its alloy formation energy with rhodium as key descriptors for catalytic performance. nih.gov
ML has also been applied to predict enantioselectivity in asymmetric catalysis. researchgate.net By developing models based on simple, interpretable features of chiral diene ligands, researchers have gained insights into what structural aspects lead to improved enantioselectivity in rhodium-catalyzed processes. researchgate.net These data-driven approaches can guide the rational design of new, more effective chiral ligands and reduce the need for extensive experimental screening. acs.orgresearchgate.net The success of these models, however, depends heavily on the quality and characteristics of the training data, including its volume, the number of features, and experimental uncertainty. researchgate.net
Emerging Research Directions for Rhodium Iii Complexes
Design of Biologically Active Rhodium(III) Complexes (Chemical Aspects)
The unique coordination chemistry of rhodium(III) allows for the rational design of complexes with specific biological activities. By carefully selecting ligands, researchers can fine-tune the properties of these complexes to interact with biological targets like DNA and influence cellular processes.
Rhodium metalloinsertors are a class of octahedral complexes designed to target and bind to destabilized DNA sites, such as base pair mismatches, which are a characteristic of cancers with deficiencies in mismatch repair (MMR). nih.govproquest.com These complexes typically feature a wide, aromatic ligand that inserts into the DNA base stack from the minor groove, leading to the ejection of the mismatched bases. proquest.comnih.gov This binding mode, known as metalloinsertion, is highly specific for mismatched sites over well-matched DNA. proquest.com
The affinity of these metalloinsertors for DNA mismatches is a critical factor in their potential therapeutic efficacy. Studies on a family of chrysenequinone diimine complexes of rhodium revealed that their DNA binding affinities to oligonucleotides with single base CA and CC mismatches ranged from 10⁴ to 10⁸ M⁻¹. nih.govacs.org A significant finding is that the binding affinity is inversely related to the size of the ancillary (non-inserting) ligands. nih.govacs.org This correlation suggests that smaller, less bulky ancillary ligands facilitate a more favorable interaction with the DNA structure. nih.gov The strong correlation between high binding affinity and the selective inhibition of MMR-deficient cancer cells supports the hypothesis that these rhodium complexes exert their biological effects by binding to DNA mismatches within the cell. nih.govacs.org
A second generation of these compounds, termed "Rh-O" metalloinsertors, incorporates a rhodium-oxygen ligand coordination. acs.org Complexes of the form [Rh(L)(chrysi)(PPO)]²⁺, where 'chrysi' is the inserting 5,6-chrysene quinone diimine ligand and 'PPO' is the oxygen-containing 2-(pyridin-2-yl)propan-2-ol ligand, have demonstrated micromolar binding affinities for DNA hairpins containing a single CC mismatch. acs.org These newer complexes show increased potency and selectivity for MMR-deficient cells. acs.org
| Rhodium(III) Metalloinsertor Family | Ligands | Target DNA Site | Binding Affinity (Kb) | Reference |
| Chrysenequinone diimine complexes | Ancillary ligands of varying size, Chrysenequinone diimine | CA and CC mismatches | 10⁴ - 10⁸ M⁻¹ | nih.govacs.org |
| "Rh-O" Metalloinsertors | Ancillary ligand (L), 5,6-chrysene quinone diimine (chrysi), 2-(pyridin-2-yl)propan-2-ol (PPO) | CC mismatch | Micromolar range | acs.org |
The cellular uptake and subsequent interactions of rhodium(III) complexes are key to their biological activity. Mass spectral analyses have shown that some rhodium metalloinsertors are taken into cells via a passive mechanism. acs.org Once inside the cell, their distribution can influence their efficacy and selectivity. For instance, the "Rh-O" metalloinsertors exhibit low accumulation in mitochondria, which is advantageous as targeting this organelle can lead to non-selective cytotoxicity. acs.org In contrast, other Rh(III) isoquinoline complexes have been reported to accumulate in the mitochondria, inducing apoptosis through mitochondrial membrane damage. whiterose.ac.uk
Upon reaching their intracellular targets, these complexes can trigger various cellular responses. Biological studies have revealed that the DNA damage caused by metalloinsertor treatment involves the formation of double-strand breaks near the mismatch binding sites. proquest.com This damage activates the DNA damage response pathway, including the recruitment of proteins like γH2AX and Rad51. proquest.com
More recently, a rhodium(III) complex, denoted as Rh-1, was found to elicit potent antitumor immune responses through a non-traditional mechanism. nih.gov Instead of inducing immunogenic cell death, this complex inhibits the Wnt/β-catenin signaling pathway. nih.gov This inhibition leads to an increase in the secretion of CCL4, a chemokine that mediates the infiltration of T lymphocytes into the tumor, thereby sensitizing the tumor to immunotherapy. nih.gov Mechanistic studies suggest that this process is initiated by the accumulation of reactive oxygen species (ROS) following treatment with the complex. nih.gov
Dual Catalysis Approaches Involving Rhodium(III) Precursors
A novel strategy in catalysis involves the concept of dual catalysis, where two independent catalysts work synergistically to promote a chemical transformation. rsc.org An innovative approach in this area utilizes a single rhodium complex as a precursor that disintegrates in situ to generate two distinct catalytic species. rsc.orgrsc.org
This strategy overcomes a common limitation in dual catalysis where the transition metal and organocatalyst can form an inactivating complex. rsc.org By designing a single rhodium precursor that contains both future catalysts, this detrimental interaction is turned into an advantage for synthesis. rsc.org
In one example, a specific rhodium complex serves as a precatalyst for a dual system comprising a chiral Lewis acid and an enamine organocatalyst (L-β-phenylalanine). rsc.orgrsc.org These two catalysts are generated in situ and work together to synergistically catalyze the Michael addition of α,α-disubstituted aldehydes to α,β-unsaturated 2-acyl imidazoles. rsc.orgrsc.org This reaction leads to the formation of products with adjacent quaternary and tertiary stereocenters, a challenging synthetic transformation, with good diastereoselectivity and excellent enantioselectivity. rsc.org A key advantage of this system is that the chiral-at-metal rhodium catalyst can be synthesized in just two steps from rhodium trichloride (B1173362), without requiring chromatographic purification. rsc.orgrsc.org
Photoinduced Rhodium(III) Catalysis
The integration of visible light into catalysis has opened up new avenues for chemical reactions by accessing excited-state reactivity. acs.orgresearchgate.net Rhodium(III) complexes have emerged as versatile photoactivatable catalysts, particularly in the realm of asymmetric catalysis. acs.org
Bis-cyclometalated rhodium(III) complexes, featuring a stereogenic metal center, function as excellent chiral Lewis acids. acs.org Substrates such as 2-acyl imidazoles can coordinate to the rhodium center, forming photoactive intermediates. acs.org Upon visible light excitation, these rhodium-substrate intermediates are promoted to long-lived photoexcited states, enabling unique stereocontrolled chemical transformations. acs.org This reactivity can proceed through single electron transfer or by direct bond-forming reactions from the excited state. acs.org
Another application of photoinduced rhodium(III) catalysis is in the production of hydrogen from water. An efficient homogeneous catalytic system has been developed that uses a tris-2,2'-bipyridyl rhodium(III) complex as the water reduction catalyst in conjunction with a cyclometalated iridium(III) photosensitizer. acs.org The strategic synthetic modification of both the rhodium catalyst and the iridium photosensitizer allows for the tuning of their photophysical and electrochemical properties. acs.org
Sustainable and Green Chemistry Aspects in Rhodium(III) Catalysis
In line with the principles of green chemistry, significant efforts are being made to develop more sustainable catalytic processes using rhodium(III). bio-conferences.org These efforts focus on using environmentally benign solvents, developing recyclable catalyst systems, and improving atom economy.
One approach is the replacement of toxic and volatile organic solvents with greener alternatives. bio-conferences.orgnih.gov For example, the rhodium(III)-catalyzed C-H alkynylation of indoles has been successfully performed in the bio-based solvent Cyrene at room temperature. nih.gov Similarly, an efficient rhodium-catalyzed intermolecular C(sp³)–H amination has been developed that proceeds in a purely aqueous system, offering a sustainable route to aliphatic amine derivatives. rsc.org Solvent-free conditions have also been explored, such as in the hydrogenation of p-cymene to p-menthane, where a Rh/C catalyst demonstrated high efficiency and remarkable stability over 66 recycling cycles. mdpi.com
The development of recyclable catalytic systems is another key aspect of green chemistry in this field. A rhodium-catalyzed regioselective C-H activation/[4 + 2] annulation for synthesizing isoquinolones has been reported that features a recyclable catalytic system, uses ethanol (B145695) as a green solvent, and is compatible with air and water. rsc.org Such robust systems, which allow for low catalyst loading and simple product purification, represent a significant step towards more sustainable chemical manufacturing. rsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Rhodium(III) bromide trihydrate, and how do reaction parameters (e.g., solvent, temperature) impact yield and purity?
- Methodological Answer : Synthesis typically involves direct reaction of Rh metal or RhCl₃ with hydrobromic acid under controlled pH and temperature. Solvothermal methods (e.g., ethanol/water mixtures at 60–80°C) are common, with purity validated via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS). Variations in solvent polarity can influence crystallinity, as observed in analogous Rh(III) nitrate syntheses .
Q. How is Rhodium(III) bromide trihydrate characterized to confirm its structural integrity and hydration state?
- Methodological Answer : Thermogravimetric analysis (TGA) quantifies hydration water loss (trihydrate decomposition at ~110°C). Structural confirmation employs single-crystal XRD for lattice parameters and Fourier-transform infrared (FTIR) spectroscopy to identify Rh-Br vibrational modes (~250 cm⁻¹). Comparative studies with Rh(III) chloride hydrate highlight distinct halide-specific spectral features .
Q. What are the solubility profiles of Rhodium(III) bromide trihydrate in common laboratory solvents, and how do these affect its reactivity?
- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) due to ligand exchange dynamics. Aqueous solubility decreases at pH > 4 due to hydroxide precipitation. Solvent choice impacts catalytic activity in C–H functionalization, as demonstrated in Rh(III)-mediated cross-coupling reactions .
Advanced Research Questions
Q. What mechanistic role does Rhodium(III) bromide trihydrate play in directed C–H activation compared to other Rh(III) precursors (e.g., RhCl₃·xH₂O)?
- Methodological Answer : Bromide ligands in Rh(III) bromide trihydrate act as weaker field ligands vs. chloride, altering metal electrophilicity and transition-state stabilization. Kinetic studies (e.g., stopped-flow UV-Vis) reveal faster oxidative addition rates in bromo-complexes, enhancing catalytic turnover in aryl C–H alkenylation. Contrast with RhCl₃ shows 15–20% higher yields in analogous reactions .
Q. How do hydration states (trihydrate vs. anhydrous) influence the catalytic efficiency of Rhodium(III) bromide in asymmetric synthesis?
- Methodological Answer : Hydration water stabilizes the Rh(III) center, reducing Lewis acidity and moderating substrate coordination. Anhydrous forms, prepared via vacuum drying, show higher activity in enantioselective cyclopropanation but require rigorous moisture exclusion. Chiral HPLC and circular dichroism (CD) monitor stereochemical outcomes .
Q. What experimental strategies resolve contradictions in reported catalytic activities of Rhodium(III) bromide trihydrate across different studies?
- Methodological Answer : Meta-analysis of reaction variables (e.g., substrate scope, ligand ratios) identifies confounding factors. For instance, bromide leaching in protic solvents can deactivate catalysts, necessitating chemodosimetric titration of active Rh species. Reproducibility is improved by standardizing pre-catalyst activation protocols (e.g., pre-stirring in acetic acid) .
Guidance for Experimental Design
- Controlled Hydration : Use Karl Fischer titration to monitor water content during catalysis, as excess hydration alters ligand exchange kinetics .
- Contradiction Mitigation : Employ in situ EXAFS (Extended X-ray Absorption Fine Structure) to track Rh speciation during reactions, addressing discrepancies in mechanistic proposals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
